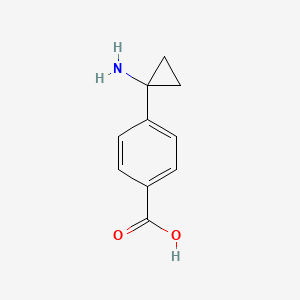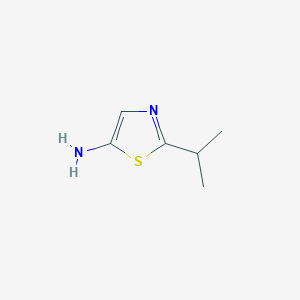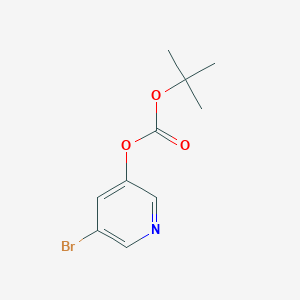
2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide
Übersicht
Beschreibung
2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazol-Derivate wurden mit antimikrobieller Aktivität gefunden. Zum Beispiel wird Sulfazol, eine Thiazol-basierte Verbindung, als antimikrobielles Medikament verwendet .
Antiretrovirale Aktivität
Ritonavir, ein weiteres Thiazol-Derivat, wird als antiretrovirales Medikament zur Behandlung von HIV/AIDS verwendet .
Antifungal Aktivität
Abafungin ist eine Thiazol-basierte Verbindung, die antifungale Eigenschaften aufweist .
Antikrebsaktivität
Thiazol-Derivate haben sich in der Krebsbehandlung als vielversprechend erwiesen. Tiazofurin, zum Beispiel, ist eine Thiazol-basierte Verbindung, die in der Krebsbehandlung verwendet wird .
Anti-Alzheimer-Aktivität
Thiazol-Derivate wurden auch auf ihre potenzielle Anti-Alzheimer-Aktivität untersucht .
Antihypertensive Aktivität
Es wurde festgestellt, dass Thiazol-Derivate antihypertensive Aktivität aufweisen, was bei der Behandlung von Bluthochdruck von Vorteil sein könnte .
Antioxidative Aktivität
Es wurde festgestellt, dass Thiazol-Derivate antioxidative Aktivität aufweisen, was bei der Vorbeugung von Krankheiten, die durch oxidativen Stress verursacht werden, von Vorteil sein könnte .
Hepatoprotektive Aktivität
Es wurde festgestellt, dass Thiazol-Derivate hepatoprotektive Aktivität aufweisen, was bei der Behandlung von Lebererkrankungen von Vorteil sein könnte .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the nature of the target and the specific derivative of the thiazole compound .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.
Biochemische Analyse
Biochemical Properties
2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in nucleophilic and electrophilic substitution reactions . This compound has been shown to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism . Additionally, this compound can bind to proteins and alter their function, potentially leading to changes in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These effects highlight its potential as a therapeutic agent in treating diseases characterized by dysregulated cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and viability . These temporal effects are important considerations for its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its biological activity, as it may interact with different biomolecules depending on its distribution . Understanding the transport and distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Its localization is often directed by targeting signals or post-translational modifications that guide it to these compartments . The presence of this compound in different subcellular locations can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-9-6(7)11-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBCOBZKFMVRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)



![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)



![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)
![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)

